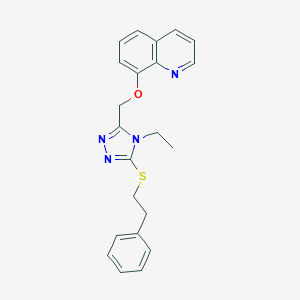![molecular formula C22H18N2O4S2 B383814 8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione CAS No. 1005096-94-5](/img/structure/B383814.png)
8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
The synthesis of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolo ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiopyrano ring: This step involves the formation of the thiopyrano ring through a series of condensation reactions.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Mécanisme D'action
The mechanism of action of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(methoxyphenyl)-6-(methylphenyl)-pyrrolo[3,4-d]thiazole: This compound shares some structural similarities but lacks the thiopyrano ring.
6-(4-methoxyphenyl)-8-(4-methylphenyl)-pyrrolo[3’,4’5,6]thiopyrano[2,3-d]thiazole: This compound has a similar core structure but different functional groups.
The uniqueness of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1005096-94-5 |
|---|---|
Formule moléculaire |
C22H18N2O4S2 |
Poids moléculaire |
438.5g/mol |
Nom IUPAC |
8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C22H18N2O4S2/c1-11-3-7-13(8-4-11)24-20(25)16-15(12-5-9-14(28-2)10-6-12)17-19(23-22(27)30-17)29-18(16)21(24)26/h3-10,15-16,18H,1-2H3,(H,23,27) |
Clé InChI |
OHNHTPFJJGKPLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-4,5,5-trimethyl-N-(1-naphthyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383732.png)
![6-bromo-N-(2,3-dichlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383733.png)
![6-bromo-4,5,5-trimethyl-N-[3-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383735.png)
![6-bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383736.png)
![6-bromo-N-(4-chlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383737.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(4-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383738.png)
![Methyl 4-{[(6-bromo-4,5,5-trimethylbicyclo[2.1.1]hex-1-yl)carbonyl]amino}benzoate](/img/structure/B383739.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B383741.png)
![6-bromo-N-(4-bromophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383742.png)
![2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B383743.png)
![1-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B383744.png)
![4-{4-(4-methoxyphenyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B383747.png)

![2-amino-4-(furan-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383751.png)
